molecular formula C17H22N2O4S2 B2820106 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide CAS No. 1251670-40-2

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide

Cat. No.: B2820106
CAS No.: 1251670-40-2
M. Wt: 382.49
InChI Key: YMBJAPGNDQYSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a 4-ethoxyphenyl and methyl moiety, as well as an N-isopropyl carboxamide substituent. The ethoxyphenyl group in this compound distinguishes it from related chlorophenyl- or methylphenyl-substituted analogs, suggesting differences in electronic effects, solubility, and intermolecular interactions .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-propan-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-5-23-14-8-6-13(7-9-14)19(4)25(21,22)15-10-11-24-16(15)17(20)18-12(2)3/h6-12H,5H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBJAPGNDQYSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (CAS 1112440-28-4)

  • Substituents :
    • Sulfamoyl group: Methyl and 4-methylphenyl.
    • Carboxamide group: 4-Chlorophenyl.
  • Key Differences :
    • The 4-methylphenyl and chlorophenyl substituents introduce electron-donating (methyl) and electron-withdrawing (chloro) effects, respectively. This contrasts with the ethoxyphenyl group in the target compound, which is electron-donating due to the ethoxy (-OCH₂CH₃) moiety.
    • Chlorine substituents may enhance electronegativity and polar interactions, whereas ethoxy groups could improve solubility in hydrophobic environments .

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6)

  • Substituents :
    • Sulfonyl group: 4-Chlorobenzyl.
    • Carboxamide group: 4-Chlorophenyl.
  • Key Differences: The sulfonyl (SO₂) group differs from the sulfamoyl (NSO₂) in the target compound, altering hydrogen-bonding capabilities and metabolic stability.

N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide Derivatives

  • Substituents : Ethoxyphenyl groups in benzamide frameworks.
  • Relevance : Ethoxyphenyl moieties are associated with enhanced metabolic stability and moderate logP values, suggesting similar benefits in the target compound’s pharmacokinetic profile .

Physicochemical Properties and Stability

Table 1: Comparative Analysis of Key Properties

Compound Name Substituents (Sulfamoyl/Sulfonyl) Carboxamide Group Molecular Weight (g/mol) Key Properties
Target Compound 4-Ethoxyphenyl, methyl N-Isopropyl ~450 (estimated) Higher logP (ethoxyphenyl); improved solubility in organic phases
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-... Methyl, 4-methylphenyl 4-Chlorophenyl 426.34 Moderate logP; chloro enhances electronegativity
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]... 4-Chlorobenzyl 4-Chlorophenyl 426.34 High lipophilicity; sulfonyl increases reactivity
  • Crystal Packing and Stability :
    • Sulfamoyl groups participate in intramolecular N–H···O and intermolecular C–H···O hydrogen bonds, as seen in N-(2-(N-methylsulfamoyl)phenyl)formamide . The target compound’s sulfamoyl group likely forms similar interactions, enhancing crystallinity and thermal stability.
    • Ethoxyphenyl’s oxygen may engage in π-stacking with aromatic rings, a feature observed in related sulfamoyl crystals .

Biological Activity

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

This compound features a thiophene ring, which is known for its role in various biological activities, and a sulfonamide group that often exhibits antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often display antimicrobial properties. The presence of the ethoxyphenyl moiety may enhance this activity by improving solubility and bioavailability.

Microorganism Activity Reference
E. coliMIC = 62.5 µg/mL
Staphylococcus aureusModerate activity

2. Antiproliferative Effects

Studies have shown that similar compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with a thiophene backbone have been reported to inhibit cell proliferation in HeLa and A549 cell lines.

Cell Line IC50 (µg/mL) Reference
HeLa226
A549242.52

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Cell Cycle Progression : Similar compounds have been reported to interfere with the cell cycle, particularly in cancer cells.
  • Oxidative Stress Modulation : Compounds with thiophene rings can influence oxidative stress pathways, potentially leading to apoptosis in tumor cells.

Case Studies and Research Findings

A notable study focused on the effects of related compounds on breast cancer cells (MCF-7). The research utilized metabolomic and transcriptomic analyses to understand how these compounds alter cellular pathways associated with proliferation and survival.

Key Findings:

  • Exposure to xenobiotic mixtures containing similar structures resulted in significant changes in gene expression related to cell cycle regulation and oxidative stress responses.
  • Pathways affected included those related to genotoxicity and cellular proliferation, indicating potential therapeutic targets for further investigation.

Q & A

Basic: What are the optimal synthetic routes for 3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-isopropylthiophene-2-carboxamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the activation of the thiophene-2-carboxylic acid derivative. Key steps include:

  • Sulfamoylation : Introduce the N-methylsulfamoyl group via reaction with methylsulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours) .
  • Amidation : Couple the activated intermediate (e.g., acyl chloride) with 4-ethoxyaniline using coupling agents like EDCI/HOBt in DMF at room temperature .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    Table 1: Reaction Optimization
StepReagents/ConditionsYield (%)Purity (HPLC)
SulfamoylationMethylsulfamoyl chloride, DCM, 0°C65–7090%
AmidationEDCI/HOBt, DMF, RT75–8095%

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Answer:
Standard characterization involves:

  • NMR : 1^1H and 13^13C NMR to verify substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, thiophene carbons at δ 120–140 ppm) .
  • IR : Confirm sulfonamide (S=O stretch at 1150–1300 cm1^{-1}) and carboxamide (C=O at 1650–1700 cm1^{-1}) .
  • X-ray crystallography : Resolve spatial arrangement (e.g., dihedral angles between thiophene and phenyl rings) for unambiguous confirmation .

Basic: How is the compound screened for initial biological activity?

Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) and anticancer potential using MTT assays (IC50_{50} in HepG2 or MCF-7 cells) .
  • Targeted screens : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) at 10–100 µM concentrations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Modify substituents : Vary ethoxyphenyl (e.g., replace with fluorophenyl) or sulfamoyl groups (e.g., N-ethyl instead of N-methyl) to assess activity changes .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
    Table 2: SAR Data Example
DerivativeSubstituentIC50_{50} (COX-2, µM)LogP
Parent4-Ethoxyphenyl12.53.2
Derivative 14-Fluorophenyl8.73.5

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

  • Validate assays : Replicate studies under standardized conditions (e.g., cell line authentication, ATP-based viability assays instead of MTT) .
  • Control variables : Test solubility (DMSO concentration ≤1%) and stability (HPLC monitoring over 24 hours) to rule out artifacts .

Advanced: What computational approaches predict pharmacokinetics and toxicity?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (Caco-2), CYP450 inhibition, and Ames test outcomes .
  • Molecular dynamics : Simulate binding stability (100 ns trajectories in GROMACS) to assess target selectivity .

Advanced: How to investigate environmental fate and ecotoxicity?

Answer:

  • Degradation studies : Monitor hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV light, 254 nm) .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC50_{50}) and algal growth inhibition assays .

Advanced: What strategies address low bioavailability in preclinical models?

Answer:

  • Prodrug design : Introduce ester moieties at the carboxamide group to enhance solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (particle size <200 nm, PDI <0.2) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.